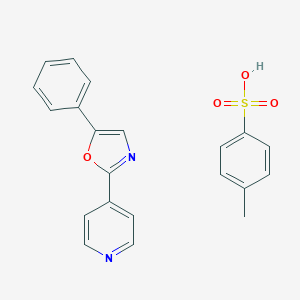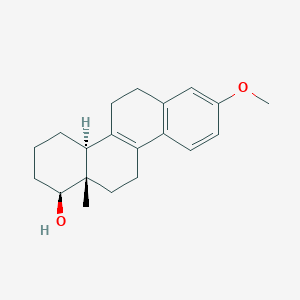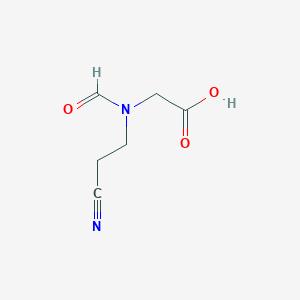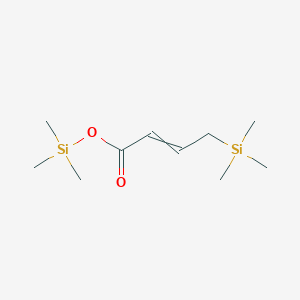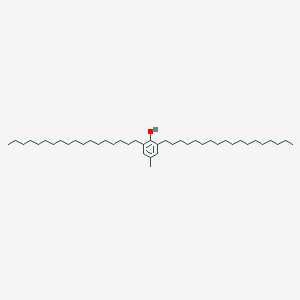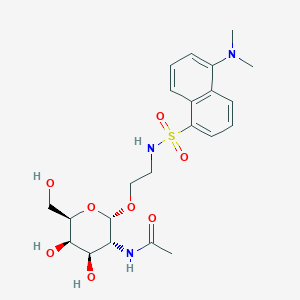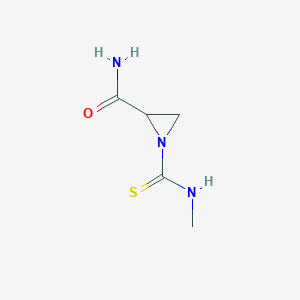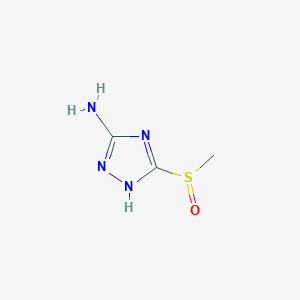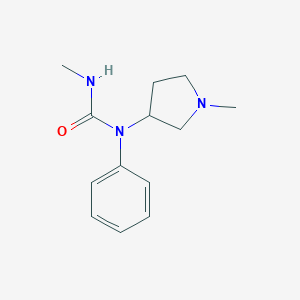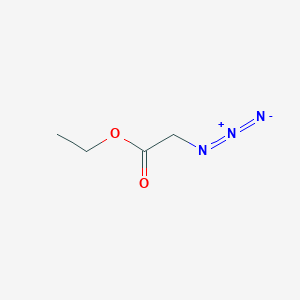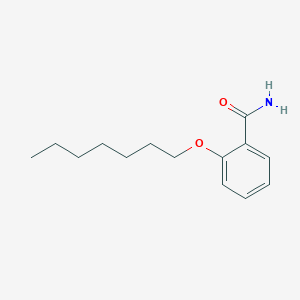
BENZAMIDE, o-HEPTYLOXY-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, o-heptyloxy- is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Scientific Research Applications
Benzamide, o-heptyloxy- has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in the regulation of gene expression, and inhibitors of these enzymes have been investigated for their potential as cancer therapies. Benzamide, o-heptyloxy- has been shown to inhibit HDAC activity in vitro and in vivo, making it a potential candidate for further investigation as a cancer therapy.
Another area of interest for benzamide, o-heptyloxy- is its potential as a modulator of the immune system. It has been shown to enhance the activity of natural killer cells, which play a role in the body's defense against cancer and viral infections. Additionally, it has been investigated for its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of benzamide, o-heptyloxy- is not fully understood. However, it is thought to function as an HDAC inhibitor by binding to the active site of the enzyme and preventing it from carrying out its normal function. This can result in changes in gene expression that may be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
Benzamide, o-heptyloxy- has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been shown to enhance natural killer cell activity and inhibit the production of inflammatory cytokines. It has also been investigated for its potential to induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of benzamide, o-heptyloxy- is its potential as an HDAC inhibitor. This property makes it a potential candidate for further investigation as a cancer therapy. Additionally, its ability to enhance natural killer cell activity and inhibit inflammation may have applications in the treatment of viral infections and autoimmune diseases.
One limitation of benzamide, o-heptyloxy- is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness as a cancer therapy. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on benzamide, o-heptyloxy-. One area of interest is the development of more potent analogs of the compound that may have increased efficacy as HDAC inhibitors. Additionally, further investigation into its potential as an immune modulator may lead to new applications in the treatment of viral infections and autoimmune diseases. Finally, its mechanism of action should be further characterized to better understand its therapeutic potential.
Synthesis Methods
Benzamide, o-heptyloxy- can be synthesized using a variety of methods. One common method involves the reaction of o-heptyloxyaniline with benzoyl chloride in the presence of a base. This reaction results in the formation of benzamide, o-heptyloxy- and hydrochloric acid as a byproduct. The reaction can be carried out in a solvent such as dichloromethane or chloroform.
properties
CAS RN |
100243-38-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-heptoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16/h6-7,9-10H,2-5,8,11H2,1H3,(H2,15,16) |
InChI Key |
IQXXUMKLTPIHNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
Other CAS RN |
100243-38-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



